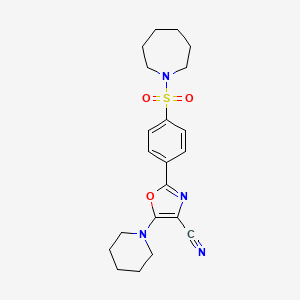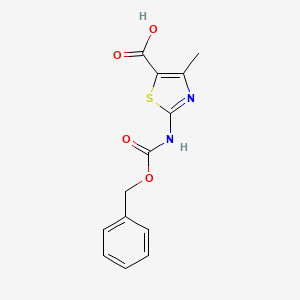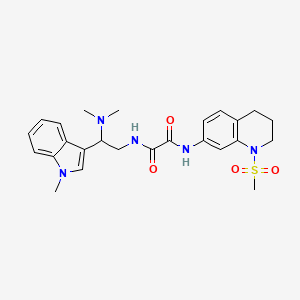![molecular formula C20H19Cl3N2O3 B2400594 N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide CAS No. 863001-79-0](/img/structure/B2400594.png)
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple chlorinated phenyl groups and a pyrrolidinyl moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-chloro-4-methylphenylamine: This can be achieved through the chlorination of 4-methylphenylamine.
Synthesis of 2,4-dichlorophenoxyacetic acid: This involves the chlorination of phenoxyacetic acid.
Formation of the acetamide linkage: The final step involves the reaction of 3-chloro-4-methylphenylamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is unique due to the presence of the pyrrolidinyl moiety, which can impart distinct biological and chemical properties compared to its analogs. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O3/c1-13-4-6-15(10-16(13)22)25(12-24-8-2-3-19(24)26)20(27)11-28-18-7-5-14(21)9-17(18)23/h4-7,9-10H,2-3,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDMPPMGLYLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)


![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)
![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)

![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)


